![molecular formula C9H18N2 B3032584 Decahydropyrimido[1,2-a]azepine CAS No. 25739-48-4](/img/structure/B3032584.png)

Decahydropyrimido[1,2-a]azepine

Vue d'ensemble

Description

Decahydropyrimido[1,2-a]azepine is a heterocyclic compound that is part of a broader class of chemicals known for their complex molecular structures, which include multiple rings containing nitrogen atoms. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical nature and potential synthesis pathways of this compound.

Synthesis Analysis

The synthesis of related compounds, such as benzazepines and pyrroloazepine derivatives, involves multiple steps, including nucleophilic substitution reactions and cyclization processes. For instance, the synthesis of functionalized benzazepines is achieved through base-promoted aromatic nucleophilic substitution followed by acid-promoted intramolecular Friedel–Crafts cyclization, yielding moderate to very high yields of the target compounds . Similarly, the construction of pyrroloazepine systems involves reactions with glycine ester and subsequent cyclization in an alcohol solution of sodium ethoxide . These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a pyrimidine ring fused with an azepine ring. The papers discuss the synthesis of compounds with related ring systems, confirming their structures through spectroscopic methods such as IR, UV, and PMR spectra . These techniques are crucial for verifying the successful synthesis of complex molecules and could be applied to confirm the structure of this compound once synthesized.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution, cyclization, and alkylation. For example, the pyrroloazepine system can be alkylated to give N,N-dialkyl and N,N,N-trialkyl derivatives . Additionally, cyclization reactions can lead to the formation of even more complex systems, such as the four-ring pyrazinoazepino-pyrrolopyrimidine system . These reactions highlight the versatility and reactivity of azepine-fused compounds, which would also be relevant for this compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed in the provided papers, the properties of similar compounds can offer some insights. The solubility, melting points, and stability of these compounds can be influenced by their molecular structure and substituents. The spectroscopic data obtained from IR, UV, and PMR spectra can also provide information about the electronic and structural characteristics of these molecules . These properties are important for understanding the behavior of these compounds in different environments and for their potential applications in various fields.

Applications De Recherche Scientifique

1. Synthesis and Structural Analysis

Decahydropyrimido[1,2-a]azepine derivatives have been explored in various synthetic pathways, contributing to the field of organic chemistry. For instance, a study by Malik et al. (2015) demonstrates the use of a ruthenium-catalyzed one-pot ring-closing metathesis/syn-dihydroxylation in the synthesis of bicyclic iminosugars, including derivatives of decahydropyrido[1,2-a]azepine (Malik et al., 2015). Additionally, Fischer (2011) discusses the chemistry of pyrido[1,2-a]azepines and their hydro derivatives, emphasizing their synthesis, structure, and reactivity (Fischer, 2011).

2. Potential Therapeutic Applications

This compound compounds have been explored for their therapeutic potentials. For instance, compounds derived from pyrimido[1,6-a]azepines were studied for anti-inflammatory activity and ulcerogenicity, showing promising results compared to standard drugs (El-Sayed et al., 2010). Moreover, Ferrara et al. (2007) synthesized a hexahydropyrimido[1,2-a]azepine-2-carboxamide derivative, useful as an HIV integrase inhibitor (Ferrara et al., 2007).

3. Applications in Drug Discovery and Molecular Design

This compound derivatives are also significant in drug discovery and molecular design. Storer et al. (2014) describe a series of pyrimido[4,5-d]azepines as potent 5-HT2C receptor partial agonists, highlighting their potential in CNS drug discovery (Storer et al., 2014). Additionally, Fancelli (2006) claims pyrimidoazepines as inhibitors of Aurora kinases, useful for treating cancer and other proliferative disorders (Fancelli, 2006).

4. Chemotherapeutic Research

In the context of cancer treatment, this compound derivatives have been investigated for their chemotherapeutic potential. The nucleotidohydrolases DCTPP1 and dUTPase, involved in the cellular response to the anti-cancer drug decitabine, have been studied, suggesting the role of these enzymes in the mode of action of decitabine and their potential as therapeutic targets (Requena et al., 2016).

Mécanisme D'action

Mode of Action

It is known that azepines, a class of compounds to which Decahydropyrimido[1,2-a]azepine belongs, can undergo intramolecular rearrangements with primary/secondary alcohol, leading to ring expansion

Biochemical Pathways

Azepines have been associated with the inflammatory response, involving the local vascular system, the immune system, and various cells within the injured tissue

Result of Action

It is known that this compound is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base

Safety and Hazards

Propriétés

IUPAC Name |

1,2,3,4,6,7,8,9,10,10a-decahydropyrimido[1,2-a]azepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWENYVRYDPMMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2NCCCN2CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396254 | |

| Record name | decahydropyrimido[1,2-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25739-48-4 | |

| Record name | decahydropyrimido[1,2-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

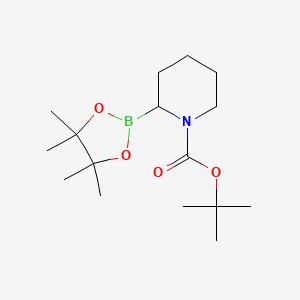

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B3032503.png)

![1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B3032518.png)

![[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol](/img/structure/B3032520.png)

![5-[(Benzyloxy)methyl]-1-methyl-1H-tetrazole](/img/structure/B3032522.png)